Author: BenchChem Technical Support Team. Date: January 2026
An Investigative Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the investigation of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine (herein referred to as the "Compound of Interest" or "COI") as a potential therapeutic agent for neurological disorders. While direct biological data for this specific molecule is not extensively published, its structure contains two highly significant pharmacophores: a morpholine ring and a trifluoromethyl-pyridine moiety. Both are prevalent in successful central nervous system (CNS) and kinase-inhibiting drugs. This guide, therefore, adopts a scaffold-based drug discovery approach. We will deconstruct the COI's structure, draw functional parallels from well-characterized analogous compounds, and provide detailed, field-proven protocols to systematically evaluate its potential as a CNS-active agent, particularly as a modulator of the PI3K/Akt/mTOR signaling pathway.
Section 1: Compound Overview and Safety Protocols
Physicochemical Properties
The Compound of Interest, 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine, is a known chemical entity available from various suppliers. Its fundamental properties are crucial for experimental design.
| Property | Value | Source |
| CAS Number | 914636-87-6 | [1] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [2] |
| Molecular Weight | 232.20 g/mol | [2] |
| Structure | - |
Handling and Safety Precautions
While specific toxicity data for the COI is unavailable, the parent heterocycle, morpholine , is classified as a hazardous substance.[3] Therefore, stringent safety measures are mandatory.
-
Hazard Class (based on Morpholine): Flammable liquid, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[4][5]
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 2: Scientific Rationale - Deconstructing the Pharmacophore
The therapeutic potential of the COI can be inferred by analyzing its constituent parts, which are hallmarks of CNS-active compounds.
The Morpholine Ring: A Privileged Scaffold for CNS Drugs
The morpholine moiety is not merely a solubilizing group; it is considered a "privileged pharmacophore" in medicinal chemistry.[6] Its inclusion in CNS drug candidates is a deliberate strategy for several reasons:
-
Improved Pharmacokinetics: The morpholine ring can enhance metabolic stability and reduce off-target toxicity, contributing to a better overall pharmacokinetic profile.[6][7]
-
Blood-Brain Barrier (BBB) Permeability: Its physicochemical properties—balancing polarity and lipophilicity—can facilitate passage across the BBB, a critical hurdle for neurological drug candidates.[8]
-
Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in target proteins, such as kinases.[9][10] This interaction is a recurring theme in many kinase inhibitors.
The Trifluoromethyl-Pyridine Core: A Key to Potency and Stability
The trifluoromethyl group (-CF₃) and the pyridine ring are also strategic additions in modern drug design.[11]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can improve membrane permeability and BBB penetration.[11]
-
Metabolic Stability: It can block sites of oxidative metabolism, increasing the compound's half-life in vivo.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring, potentially enhancing binding affinity to target proteins.[12] The pyridine nitrogen itself can also form important hydrogen bonds.
Section 3: Postulated Mechanism of Action via the PI3K/Akt/mTOR Pathway
Given its structural features, a primary hypothesis is that the COI functions as a kinase inhibitor. Structurally similar compounds, such as PQR309 and PQR626 , are potent, brain-penetrant inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways.[9][13][14] Hyperactivation of the PI3K/Akt/mTOR pathway is a known pathological driver in several neurological disorders, including tuberous sclerosis complex (TSC), epilepsy, and certain aspects of neurodegenerative diseases.[13][15]
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation in the brain can lead to abnormal cell growth, synaptic dysfunction, and inflammation.
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TSC [label="TSC1/TSC2\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"];
Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
EIF4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
COI [label="Compound of Interest\n(Hypothesized Target)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
RTK -> PI3K [label=" Activates", fontsize=8];
PI3K -> PIP3 [label=" Phosphorylates", fontsize=8, tailport=e, headport=w];
PIP2 -> PIP3 [style=invis];
PIP3 -> PDK1 [label=" Recruits &\n Activates", fontsize=8];
PIP3 -> Akt [label=" Recruits", fontsize=8];
PDK1 -> Akt [label=" Phosphorylates\n(Activates)", fontsize=8];
Akt -> TSC [label=" Inhibits", fontsize=8, arrowhead=tee];
TSC -> Rheb [label=" Inhibits", fontsize=8, arrowhead=tee];
Rheb -> mTORC1 [label=" Activates", fontsize=8];
mTORC1 -> S6K [label=" Activates", fontsize=8];
mTORC1 -> EIF4EBP1 [label=" Inhibits", fontsize=8, arrowhead=tee];
S6K -> CellGrowth;
EIF4EBP1 -> CellGrowth [style=dashed, arrowhead=none]; // Simplified representation
// Inhibitor
COI -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, constraint=false, label=" Potential\n Inhibition", fontsize=8, fontcolor="#EA4335"];
COI -> mTORC1 [color="#EA4335", style=dashed, arrowhead=tee, constraint=false, label=" Potential\n Inhibition", fontsize=8, fontcolor="#EA4335"];
}
Hypothesized PI3K/Akt/mTOR signaling pathway targeted by the COI.
Section 4: Proposed Research Applications & Experimental Protocols
We propose a phased, systematic evaluation of the COI to determine its therapeutic potential.
Phase 1: In Vitro Biochemical and Cellular Characterization
Objective: To determine if the COI directly inhibits PI3K/mTOR kinases and engages the target pathway in a cellular context.
Rationale: This biochemical assay directly measures the ability of the COI to inhibit the enzymatic activity of purified kinases, providing a direct measure of potency (IC₅₀).
Materials:
-
Purified human PI3K isoforms (α, β, δ, γ) and mTOR kinase (e.g., from SignalChem or MilliporeSigma).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
ATP, appropriate lipid substrate (e.g., PIP₂).
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Compound of Interest (COI), dissolved in 100% DMSO to create a 10 mM stock.
-
Known PI3K/mTOR inhibitor as a positive control (e.g., PQR626 or Gedatolisib).
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Assay buffer, white 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a serial dilution of the COI in DMSO (e.g., 10-point, 3-fold dilution starting from 1 mM). Dispense a small volume (e.g., 100 nL) into the 384-well plates using an acoustic dispenser. Include DMSO-only (vehicle control) and positive control wells.
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Kinase Reaction: Add kinase and substrate (PI3K + PIP₂) to the wells in assay buffer.
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Initiate Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Measure Activity: Add Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining; a lower signal indicates higher kinase activity. Incubate for 10 minutes.
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Read Luminescence: Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition versus the log concentration of the COI and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Rationale: This assay confirms that the COI can enter cells and inhibit the PI3K/mTOR pathway, as measured by the phosphorylation status of downstream effectors like Akt and S6.
Materials:
-
Human neuronal cell line (e.g., SH-SY5Y) or a cell line with a hyperactive PI3K pathway.
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Cell culture medium, fetal bovine serum (FBS), growth factors (e.g., IGF-1).
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COI and control inhibitors.
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Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
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Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
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Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal pathway activity.
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Compound Treatment: Treat cells with various concentrations of the COI (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 30 minutes to robustly activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA) and incubate with primary antibodies overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in p-Akt and p-S6 indicates successful target engagement.
// Nodes
A [label="1. Plate & Starve\nNeuronal Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Treat with COI\n(Dose Response)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Stimulate Pathway\n(e.g., IGF-1)", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="4. Lyse Cells &\nQuantify Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="5. SDS-PAGE &\nMembrane Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="6. Immunoblotting\n(p-Akt, p-S6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="7. Detect & Analyze\n(Quantify Inhibition)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
A -> B -> C -> D -> E -> F -> G;
}
Workflow for Cellular Target Engagement Assay.
Phase 2: In Vivo Pharmacokinetics and CNS Penetration
Objective: To determine if the COI can reach the brain in sufficient quantities after systemic administration.
Rationale: The key metric for a CNS drug is its ability to cross the BBB. This protocol measures the concentration of the COI in both the brain and blood to calculate the brain-to-plasma (B/P) ratio. A ratio > 0.5 is often considered favorable for CNS targets.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
COI formulation for dosing (e.g., in 25% PEG300 + 5% Solutol for oral (p.o.) and intravenous (i.v.) administration).[16]
-
Dosing syringes, blood collection tubes (containing K₂EDTA).
-
Homogenizer for brain tissue.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer the COI to mice via a single i.v. dose (e.g., 2 mg/kg) and a single p.o. dose (e.g., 10 mg/kg).
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture under terminal anesthesia.
-
Brain Harvest: Immediately following blood collection, perfuse the mouse with saline to remove blood from the brain vasculature. Harvest the whole brain.
-
Sample Processing:
-
Bioanalysis:
-
Extract the COI from plasma and brain homogenate samples using protein precipitation (e.g., with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the COI.
-
Data Analysis:
-
Plot plasma and brain concentration versus time curves.
-
Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, oral bioavailability).
-
Calculate the B/P ratio at each time point (Concentration in Brain / Concentration in Plasma).
Phase 3: In Vivo Proof-of-Concept Study
Objective: To assess if the COI can produce a therapeutic effect in a disease-relevant animal model.
Rationale: Based on the success of the mTOR inhibitor PQR626 in a TSC model, this provides a strong rationale for testing the COI.[13][14] The Tsc1GFAPCKO mouse model, which has a conditional knockout of the Tsc1 gene in glial cells, develops progressive epilepsy and has a reduced lifespan, making it an excellent model for testing mTOR-targeted therapies.[14]
Materials:
-
Tsc1GFAPCKO mice and wild-type littermate controls.
-
COI formulated for daily oral dosing.
-
Video-EEG monitoring system for seizure detection.
-
Materials for brain tissue collection and analysis (immunohistochemistry).
Procedure:
-
Animal Model and Dosing: Begin daily oral dosing of the COI (e.g., 50 mg/kg) or vehicle in Tsc1GFAPCKO mice starting at a pre-symptomatic age (e.g., postnatal day 15).
-
Survival Monitoring: Monitor the mice daily and record survival. Plot Kaplan-Meier survival curves.
-
Seizure Monitoring (Optional but recommended): Implant a subset of mice with EEG electrodes and perform continuous video-EEG monitoring to quantify seizure frequency and duration.
-
Behavioral Analysis: Conduct behavioral tests to assess motor function and anxiety-like behaviors if relevant.
-
Terminal Analysis: At the end of the study, collect brains for analysis.
-
Western Blot: Analyze brain cortex lysates for p-S6 levels to confirm in vivo target engagement.
-
Immunohistochemistry: Stain brain sections for markers of astrogliosis (GFAP) and microgliosis (Iba1) to assess neuroinflammation.
Section 5: Data Interpretation and Summary
The following table outlines hypothetical, yet desirable, outcomes for the COI based on data from its structural analogs.
| Assay | Parameter | Desired Outcome | Rationale / Implication |
| Kinase Inhibition | IC₅₀ (PI3Kα, mTOR) | < 100 nM | Potent direct inhibition of the target kinase(s). |
| Cellular Target Engagement | EC₅₀ (p-S6 inhibition) | < 500 nM | Effective cell permeability and pathway modulation. |
| Pharmacokinetics (Mouse) | Oral Bioavailability (F%) | > 30% | Sufficient drug absorption for oral administration. |
| CNS Penetration | Brain-to-Plasma Ratio | > 0.5 | Significant BBB penetration to reach CNS targets. |
| In Vivo Efficacy (TSC Model) | Survival | Significant increase vs. vehicle | Demonstrates a disease-modifying therapeutic effect. |
| In Vivo Target Engagement | p-S6 levels in brain | Significant reduction vs. vehicle | Confirms the drug reached the target and worked in vivo. |
Conclusion
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine represents a compelling chemical starting point for a neurological drug discovery program. Its constituent pharmacophores are strongly associated with favorable CNS drug-like properties and potent kinase inhibition. The lack of existing biological data presents an opportunity for novel discovery. By executing the phased experimental plan detailed in these application notes—from initial in vitro screening to in vivo proof-of-concept—researchers can systematically and rigorously evaluate its potential, generating the critical data needed to advance this compound toward a potential therapeutic for debilitating neurological disorders.
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Guri, Y., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. PubMed. [Link]
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Guri, Y., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ACS Publications. [Link]
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